molecular formula C4H7NO2 B3321728 1-Hydroxycyclopropane-1-carboxamide CAS No. 137682-88-3

1-Hydroxycyclopropane-1-carboxamide

Cat. No. B3321728
CAS RN: 137682-88-3
M. Wt: 101.1 g/mol
InChI Key: LBHMIEZEXWDBJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-Hydroxycyclopropane-1-carboxamide can be analyzed using various techniques such as single-crystal X-ray diffraction (SC-XRD) and microcrystal electron diffraction (MicroED) . These techniques can provide detailed information about the arrangement of atoms in the molecule and their chemical bonds.

Scientific Research Applications

Synthesis and Chemical Properties

1-Hydroxycyclopropane-1-carboxamide and its derivatives have been subjects of interest in various chemical synthesis processes due to their unique structures and potential applications. Research has developed efficient methods for synthesizing cyclopropane derivatives, which are valuable in medicinal chemistry and material science.

  • An efficient one-pot synthesis method for 1-arylcycloprop-2-ene-1-carboxamides demonstrates the application of cyclopropane derivatives in creating compounds with a reactive strained double bond, highlighting their potential in organic and biomolecular chemistry (Edwards & Rubin, 2016).
  • The synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide from commercially available precursors shows the versatility of cyclopropane derivatives in pharmaceutical chemistry, providing a high-yield synthesis method for complex molecules (Zhou et al., 2021).

Biological and Agronomic Applications

This compound derivatives exhibit significant biological activities, including acting as growth regulators and exhibiting antiproliferative properties against various cancer cell lines.

  • The role of 1-aminocyclopropane-1-carboxylic acid (ACC), a structurally related compound, as an ethylene-independent growth regulator in plants indicates the potential of cyclopropane derivatives in agricultural applications. This evidence suggests ACC's involvement in cell wall signaling and pathogen virulence, highlighting its importance in regulating plant development (Polko & Kieber, 2019).
  • Another study on the synthesis and biological evaluation of 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide underscores its antiproliferative activity against certain cancer cell lines, demonstrating the therapeutic potential of cyclopropane derivatives in oncology (Lu et al., 2021).

Mechanistic Insights and Future Directions

Computational and experimental studies on cyclopropane derivatives offer insights into their chemical behaviors and potential applications across various fields.

  • A computational study elucidating the base-catalyzed reactions of cyclic 1,2-diones to form 1-hydroxycyclopropane-1-carboxylate provides a theoretical foundation for understanding the chemical properties of cyclopropane derivatives. This research paves the way for developing new synthetic strategies in organic chemistry (Sultana & Fabian, 2013).
  • The exploration of 1-aminocyclopropane-1-carboxylic acid (ACC) in plants as a precursor to ethylene, a plant hormone, indicates the complex roles these derivatives play in biological systems. Studies focusing on ACC synthesis, transport, and signaling underscore the need for further research to exploit these molecules in enhancing agricultural productivity and stress resistance in plants (Vanderstraeten & Van Der Straeten, 2017).

properties

IUPAC Name

1-hydroxycyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-3(6)4(7)1-2-4/h7H,1-2H2,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHMIEZEXWDBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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